molecular formula C9H16O2 B1343113 2,2-Dimethylcyclohexane-1-carboxylic acid CAS No. 62581-18-4

2,2-Dimethylcyclohexane-1-carboxylic acid

Cat. No.: B1343113
CAS No.: 62581-18-4
M. Wt: 156.22 g/mol
InChI Key: JMJZUGIZIHRTFB-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Cyclohexanecarboxylic Acid Scaffolds in Chemical Science

Substituted cyclohexanecarboxylic acid scaffolds are fundamental structural motifs in modern chemical science due to their presence in a wide array of biologically active molecules and their utility as versatile synthetic intermediates. The cyclohexane (B81311) ring provides a well-defined three-dimensional framework that is prevalent in numerous natural products. nih.gov This rigid yet conformationally dynamic scaffold allows for precise spatial positioning of functional groups, a critical factor in designing molecules for specific biological targets.

In medicinal chemistry, these scaffolds are integral to the development of new therapeutic agents. For instance, derivatives of cyclohexanecarboxylic acid have been investigated as potent inhibitors of enzymes such as Diacylglycerol Acyltransferase 1 (DGAT1), which plays a role in triglyceride biosynthesis and is a target for obesity treatment. nih.gov The carboxylic acid group itself is a key functional handle, enabling the formation of esters and amides, which can modulate a compound's physicochemical properties and biological activity. google.com Beyond pharmaceuticals, these structures serve as precursors in materials science, for example, in the synthesis of polymers like nylon-6, for which cyclohexanecarboxylic acid is a key precursor. wikipedia.org The ability to modify the cyclohexane ring through reactions like transannular C-H functionalization further expands the chemical space accessible from these scaffolds, allowing for the creation of complex carbocycles. nih.gov

Historical Overview and Emerging Research Trends Pertaining to the 2,2-Dimethylcyclohexane-1-carboxylic Acid System

The study of substituted cyclohexanecarboxylic acids is closely tied to the development of conformational analysis in organic chemistry during the mid-20th century. These systems served as important models for understanding the stereochemical preferences of substituents on a cyclohexane ring, particularly the energetic differences between axial and equatorial positions. While specific historical details on the initial synthesis of this compound are not extensively documented in readily available literature, its study is a logical extension of this foundational work, exploring the impact of gem-dimethyl substitution on the ring's conformation and the reactivity of the adjacent carboxylic acid group.

Emerging research trends are moving towards more sophisticated applications and synthetic methodologies involving these structures. A significant area of modern research is the development of novel C-H activation and functionalization reactions. nih.gov These methods allow for the direct modification of the cyclohexane backbone, offering more efficient and atom-economical routes to complex derivatives compared to traditional multi-step syntheses. nih.gov For the this compound system specifically, the gem-dimethyl group at the 2-position introduces distinct steric and electronic effects that can influence the regioselectivity and stereoselectivity of such reactions. Researchers are exploring how this substitution pattern can be leveraged to control the outcome of complex synthetic transformations, making it a valuable building block in the synthesis of intricate molecular architectures.

Chemical Compound Data

Identifier Value
IUPAC NameThis compound nih.gov
Molecular FormulaC9H16O2 nih.gov
Molecular Weight156.22 g/mol nih.gov
CAS Number62581-18-4 nih.govchemicalbook.com
InChI KeyJMJZUGIZIHRTFB-UHFFFAOYSA-N nih.gov
Canonical SMILESCC1(CCCCC1C(=O)O)C nih.gov
Monoisotopic Mass156.115029749 Da nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-9(2)6-4-3-5-7(9)8(10)11/h7H,3-6H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJZUGIZIHRTFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10603607
Record name 2,2-Dimethylcyclohexane-1-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62581-18-4
Record name 2,2-Dimethylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethylcyclohexane-1-carboxylic acid
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Advanced Synthetic Methodologies for 2,2 Dimethylcyclohexane 1 Carboxylic Acid and Its Structural Analogs

Established Synthetic Pathways: A Critical Review of Preparation Routes

The synthesis of 2,2-dimethylcyclohexane-1-carboxylic acid can be approached through several established chemical transformations. These classical methods often involve the construction of the substituted cyclohexane (B81311) ring followed by the introduction or modification of the carboxylic acid functionality.

One potential route is the alkylation of cyclohexanone (B45756) derivatives . This can be conceptualized by the initial methylation of a suitable cyclohexanone precursor to introduce the gem-dimethyl group at the C2 position. Subsequent conversion of the ketone to the corresponding carboxylic acid, for instance, via a haloform reaction followed by reduction or through a multi-step sequence involving conversion to a nitrile and subsequent hydrolysis, could yield the target molecule.

Another established approach is the malonic ester synthesis . This versatile method can be adapted for the synthesis of cycloalkane carboxylic acids. In a potential pathway, a suitable dihalide could be used to alkylate diethyl malonate, leading to a cyclic diester. Subsequent hydrolysis and decarboxylation would yield the corresponding cycloalkanecarboxylic acid. To achieve the 2,2-dimethyl substitution pattern, a precursor already containing the gem-dimethyl group would be necessary.

The Diels-Alder reaction represents a powerful tool for the construction of cyclohexene (B86901) rings with controlled stereochemistry. A dienophile could be reacted with a diene bearing the necessary methyl substituents to form a cyclohexene derivative. Subsequent hydrogenation of the double bond and conversion of a suitable functional group to a carboxylic acid would lead to the desired product.

Grignard reactions offer a direct method for the introduction of a carboxylic acid group. A Grignard reagent prepared from a 2,2-dimethylcyclohexyl halide can be reacted with carbon dioxide, followed by an acidic workup, to furnish this compound. The primary challenge in this approach lies in the synthesis of the requisite 2,2-dimethylcyclohexyl halide.

Finally, the catalytic hydrogenation of an aromatic precursor , such as 2,2-dimethylbenzoic acid, could in principle yield the target compound. However, this method is often associated with high pressures and temperatures and may require specific catalysts to achieve high yields and selectivities.

MethodStarting Materials (Conceptual)Key Steps
Alkylation of Cyclohexanone DerivativesCyclohexanoneMethylation, Conversion of ketone to carboxylic acid
Malonic Ester SynthesisDihalide, Diethyl malonateCyclization, Hydrolysis, Decarboxylation
Diels-Alder ReactionSubstituted diene, DienophileCycloaddition, Hydrogenation, Functional group conversion
Grignard Reaction2,2-Dimethylcyclohexyl halideGrignard reagent formation, Carboxylation
Catalytic Hydrogenation2,2-Dimethylbenzoic acidHydrogenation

Development and Optimization of Novel and Efficient Synthetic Strategies

Recent advancements in synthetic organic chemistry have focused on the development of more efficient and selective methods for the synthesis of complex molecules. These strategies often prioritize stereochemical control, which is crucial for applications in medicinal chemistry and materials science.

Enantioselective Synthesis Approaches to Chiral this compound Stereoisomers

Since this compound possesses a chiral center at the C1 position, the development of enantioselective synthetic routes is of high importance. One of the most effective strategies for achieving this is through the use of chiral auxiliaries . A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a subsequent chemical transformation in a stereoselective manner. For the synthesis of chiral this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of a key bond-forming reaction, such as alkylation or a conjugate addition. After the desired stereocenter is established, the auxiliary can be removed to yield the enantiomerically enriched target compound. The choice of chiral auxiliary is critical and can significantly influence the diastereoselectivity of the reaction.

Another powerful approach is asymmetric catalysis . A chiral catalyst can be used to control the stereochemical outcome of a reaction, leading to the formation of one enantiomer in excess. For instance, an asymmetric hydrogenation of a suitable unsaturated precursor could be employed to establish the chiral center at C1. The development of highly active and selective chiral catalysts, often based on transition metals complexed with chiral ligands, has revolutionized asymmetric synthesis.

Kinetic resolution is a further technique that can be employed to separate a racemic mixture of this compound or its derivatives. In this process, a chiral reagent or catalyst reacts at a faster rate with one enantiomer than the other, allowing for the separation of the unreacted enantiomer and the product of the reaction.

Diastereoselective Synthesis Methodologies for Isomeric Control

In cases where multiple stereocenters are present in the target molecule or its precursors, diastereoselective synthesis becomes crucial. For analogs of this compound with additional substituents, controlling the relative stereochemistry is essential.

One notable example is the diastereoselective alkylation of 1-methylcyclohexa-2,5-diene-1-carboxylic acid. rsc.orgrsc.org Deprotonation with a strong base followed by the addition of an alkylating agent can proceed with high diastereoselectivity, leading to the formation of 4-substituted products where the newly introduced alkyl group is trans to the carboxylic acid. rsc.orgrsc.org This demonstrates how the existing stereochemistry of a starting material can direct the formation of a new stereocenter.

Catalytic hydrogenation of substituted aromatic rings can also be highly diastereoselective. For instance, the hydrogenation of (S)-alkyl-N-(2-methylbenzoyl)pyroglutamates over rhodium or ruthenium catalysts leads to the predominant formation of (1S,2R)-2-methylcyclohexane carboxylic acid with a diastereomeric excess of up to 96%. nih.gov The stereochemical outcome is rationalized by the preferential adsorption of the substrate onto the catalyst surface from the less sterically hindered face. nih.gov

Chemo- and Regioselective Synthesis Techniques

Chemo- and regioselectivity are critical considerations in the synthesis of functionalized molecules. In the context of this compound and its analogs, these principles would apply to reactions involving multiple functional groups or potential reaction sites. For example, in the synthesis of a derivative with additional functional groups on the cyclohexane ring, it would be necessary to employ reagents and conditions that selectively react with the desired functional group without affecting others.

Regioselectivity would be paramount in reactions such as the functionalization of the cyclohexane ring. For instance, if a hydroxyl group were to be introduced, controlling its position on the ring would be a key synthetic challenge. Directing groups or specific catalytic systems are often employed to achieve high regioselectivity in such transformations.

Application of Green Chemistry Principles in the Synthesis of this compound Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound and its derivatives can lead to more sustainable and environmentally friendly manufacturing processes.

Catalytic and Biocatalytic Synthesis Routes

Catalysis is a cornerstone of green chemistry, as catalytic reactions are often more atom-economical and energy-efficient than stoichiometric reactions. The use of heterogeneous catalysts in hydrogenation reactions, for example, allows for easy separation and recycling of the catalyst, reducing waste. nih.gov The development of novel catalysts for the selective oxidation of hydrocarbons under milder conditions is an active area of research with significant green chemistry implications. researchgate.netcardiff.ac.ukrsc.orgresearchgate.net

Biocatalysis , the use of enzymes or whole microbial cells to catalyze chemical reactions, offers several advantages from a green chemistry perspective. researchgate.netcjcatal.com Enzymes typically operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, reducing the need for harsh reagents and organic solvents. Furthermore, enzymes are often highly chemo-, regio-, and stereoselective, which can simplify synthetic routes and reduce the formation of byproducts.

For the synthesis of chiral this compound, a potential biocatalytic approach is the enzyme-catalyzed kinetic resolution of a racemic ester derivative. Lipases are a class of enzymes that are widely used for this purpose due to their ability to selectively hydrolyze one enantiomer of an ester, leaving the other enantiomer unreacted. For example, lipase-catalyzed hydrolysis of racemic esters of 2-phenylpropanoic acid has been shown to be an effective method for obtaining the enantiomerically pure acid. nih.gov A similar strategy could be applied to a suitable ester of this compound.

The following table provides a conceptual overview of the application of lipases in the kinetic resolution of a racemic ester of this compound:

EnzymeSubstrateProductKey Advantage
LipaseRacemic methyl 2,2-dimethylcyclohexane-1-carboxylate(R)- or (S)-2,2-Dimethylcyclohexane-1-carboxylic acid and unreacted esterHigh enantioselectivity under mild conditions

Whole-cell biocatalysis can also be employed, where the necessary enzymes are contained within microbial cells. This approach can be more cost-effective as it avoids the need for enzyme purification.

Solvent-Free and Reduced-Solvent Reaction Systems

The elimination or significant reduction of organic solvents is a primary goal in green chemistry, as solvents contribute substantially to chemical waste, environmental pollution, and safety hazards. While specific solvent-free industrial syntheses for this compound are not extensively detailed in publicly available literature, the principles can be applied from established methodologies for analogous structures.

Solvent-free reactions, often conducted with solid reactants, can proceed by grinding or mixing the components, where the increased molecular mobility in the crystalline state facilitates the reaction. In other cases, reactions are performed "neat," where one of the liquid reactants also serves as the reaction medium.

A classic approach to synthesizing a structural analog, 1-methylcyclohexanecarboxylic acid, involves the Koch-Haaf reaction, which utilizes concentrated sulfuric acid and formic acid to carboxylate an alcohol like 2-methylcyclohexanol. orgsyn.org In this system, the acids are not just reagents but also constitute the reaction medium, making it a reduced-solvent system. However, this method necessitates a significant excess of strong acids, leading to a challenging workup and the generation of substantial aqueous waste upon neutralization.

Modern approaches aim to circumvent these issues. Potential solvent-free strategies applicable to the synthesis of this compound could involve mechanochemistry (ball-milling) or solid-state reactions, which have been shown to be effective for various organic transformations. cmu.edu These techniques can enhance reaction rates and, in some cases, lead to different product selectivities compared to solution-phase reactions.

ParameterConventional Solvent-Based System (Hypothetical)Reduced-Solvent / Solvent-Free System
Reaction MediumInert organic solvent (e.g., THF, Diethyl Ether)Excess liquid reagent (e.g., Formic Acid) or no solvent (mechanochemical mixing)
Solvent WasteHigh (requires recovery or disposal)Low to None
Reactant ConcentrationDiluteHigh (neat conditions)
Energy InputOften requires heating to refluxCan be room temperature (mechanochemical) or require initial cooling orgsyn.org
Workup ProcedureLiquid-liquid extraction with large solvent volumesQuenching on ice followed by extraction; potentially simpler for true solvent-free systems

Atom-Economy Maximization and Waste Minimization in Synthetic Protocols

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com An ideal reaction would have 100% atom economy, where all atoms from the starting materials are incorporated into the final product, with no byproducts.

The synthesis of cycloalkane carboxylic acids can be evaluated through this lens. For instance, a hypothetical synthesis of this compound via the carbonation of a Grignard reagent provides a useful case study for atom economy calculation.

Hypothetical Grignard Carboxylation Route:

Formation: 1-chloro-2,2-dimethylcyclohexane + Mg → 2,2-dimethylcyclohexylmagnesium chloride

Carbonation: 2,2-dimethylcyclohexylmagnesium chloride + CO₂ → Intermediate Salt

Workup: Intermediate Salt + H₃O⁺ → this compound + Mg(OH)Cl

To maximize atom economy, synthetic strategies should favor addition reactions over substitution or elimination reactions. For example, catalytic hydrogenation of an unsaturated precursor, such as (S)-alkyl-N-(2-methylbenzoyl)pyroglutamates to produce 2-methylcyclohexane carboxylic acids, is a high atom-economy step where hydrogen is the only other reactant. nih.gov

Waste minimization extends beyond atom economy to include the reduction of excess reagents, the use of recyclable catalysts, and the avoidance of hazardous substances in purification steps. nih.gov For example, traditional workups often use large volumes of organic solvents for extraction. orgsyn.org Developing protocols that use alternative purification methods like crystallization or chromatography with greener solvents can significantly reduce the environmental impact.

Synthetic Step / RouteReactantsDesired ProductByproductsTheoretical Atom Economy (%)
Grignard Carboxylation (Overall)C₈H₁₅Cl + Mg + CO₂ + H₂OC₉H₁₆O₂Mg(OH)Cl66.5%
Hypothetical Catalytic HydrogenationC₉H₁₄O₂ (Unsaturated Precursor) + H₂C₉H₁₆O₂None100%
Oxidation of AlcoholC₉H₁₈O (Alcohol) + [O] (e.g., from KMnO₄)C₉H₁₆O₂Reduced oxidant (e.g., MnO₂)< 100% (Depends heavily on the oxidant used)
Note: Atom economy is calculated as (Molar Mass of Product / Sum of Molar Masses of All Reactants) x 100%. The calculation for the Grignard route includes the necessary water molecule for the acidic workup to produce the final acid and the magnesium salt byproduct.

By focusing on these advanced methodologies, the synthesis of this compound and its analogs can be shifted towards more sustainable and efficient chemical manufacturing processes.

Chemical Reactivity and Functionalization of the 2,2 Dimethylcyclohexane 1 Carboxylic Acid Core

Transformations and Derivatizations at the Carboxylic Acid Functional Group

The carboxylic acid moiety is a highly reactive site, susceptible to a variety of nucleophilic acyl substitution reactions. jackwestin.com These transformations allow for the conversion of the carboxylic acid into a wide array of derivatives.

Esterification: 2,2-Dimethylcyclohexane-1-carboxylic acid can be readily converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. chemguide.co.uk The reaction is reversible, and to favor the formation of the ester, it is often carried out with an excess of the alcohol or by removal of water as it is formed. chemguide.co.uk The general equation for this reaction is:

R-COOH + R'-OH ⇌ R-COOR' + H₂O

The steric hindrance posed by the two methyl groups at the C2 position can influence the rate of esterification. However, by employing appropriate conditions, a variety of esters can be synthesized. For instance, the reaction with simple alcohols like methanol (B129727) or ethanol (B145695) proceeds efficiently under acidic catalysis. google.com

Reactant (Alcohol)CatalystProduct
MethanolH₂SO₄Methyl 2,2-dimethylcyclohexane-1-carboxylate
EthanolHClEthyl 2,2-dimethylcyclohexane-1-carboxylate
Propanolp-Toluenesulfonic acidPropyl 2,2-dimethylcyclohexane-1-carboxylate

Amidation: The formation of amides from this compound requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow and inefficient. sci-hub.sersc.org This is because amines are basic and tend to deprotonate the carboxylic acid to form a non-reactive carboxylate salt. libretexts.org Common methods for amide formation involve the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org The DCC activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. libretexts.org

Reactant (Amine)Coupling ReagentProduct
AmmoniaDCC2,2-Dimethylcyclohexane-1-carboxamide
MethylamineDCCN-Methyl-2,2-dimethylcyclohexane-1-carboxamide
AnilineDCCN-Phenyl-2,2-dimethylcyclohexane-1-carboxamide

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). wikipedia.org Simple carboxylic acids like this compound are generally resistant to decarboxylation. masterorganicchemistry.com This reaction typically requires harsh conditions or the presence of specific functional groups, such as a β-keto group, which are absent in this molecule. masterorganicchemistry.comcsbsju.edu

However, certain radical-based decarboxylation methods can be employed. For example, the Barton decarboxylation offers a route to replace the carboxylic acid group with a hydrogen atom or other functional groups via a radical intermediate. researchgate.net Another method is the Hunsdiecker reaction, where the silver salt of the carboxylic acid is treated with bromine to yield an alkyl bromide with one less carbon atom. libretexts.org

Acid Halides: this compound can be converted into its more reactive acid chloride derivative by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). libretexts.org The hydroxyl group of the carboxylic acid is replaced by a chlorine atom, yielding 2,2-dimethylcyclohexane-1-carbonyl chloride. researchgate.net This acid chloride is a versatile intermediate for the synthesis of other carboxylic acid derivatives. chemicalbook.com

Acid Anhydrides: Acid anhydrides can be prepared from carboxylic acids, though direct dehydration of two molecules of this compound would require high temperatures. libretexts.org A more common laboratory synthesis involves the reaction of the carboxylate salt with an acid chloride. youtube.comyoutube.com For instance, sodium 2,2-dimethylcyclohexane-1-carboxylate can react with 2,2-dimethylcyclohexane-1-carbonyl chloride to form the corresponding symmetric anhydride.

Cyclohexane (B81311) Ring System Modifications and Selective Functionalization

The cyclohexane ring of this compound is a saturated hydrocarbon and therefore generally less reactive than the carboxylic acid group. However, under specific conditions, it can undergo functionalization.

Direct electrophilic or nucleophilic substitution on the saturated cyclohexane ring is not a feasible reaction pathway under normal conditions. The C-H bonds of the cyclohexane ring are strong and non-polar, making them resistant to attack by most electrophiles and nucleophiles. Ring functionalization typically requires the introduction of unsaturation or the use of radical-based reactions.

It is important to note that while direct substitution on the alkane ring is difficult, reactions can occur at positions alpha to the carbonyl group. However, in the case of this compound, the alpha-carbon (C1) is a quaternary carbon and lacks a hydrogen atom, thus precluding typical enolate-based alpha-functionalization reactions.

Oxidative Transformations: The cyclohexane ring can be oxidized under strong conditions, potentially leading to ring-opening products. For example, oxidation with strong oxidizing agents like potassium permanganate (B83412) or chromic acid under harsh conditions can cleave the ring to form dicarboxylic acids. researchgate.net The specific products would depend on the reaction conditions and the position of oxidation. Biological systems can hydroxylate cyclohexane rings through enzymatic processes. nih.gov

Reductive Transformations: The cyclohexane ring is already in a reduced state and cannot be further reduced under typical catalytic hydrogenation conditions. The carboxylic acid group, however, can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid to the corresponding primary alcohol, 2,2-dimethylcyclohexylmethanol, without affecting the cyclohexane ring. jackwestin.com

Formation of Spirocyclic and Fused Ring Systems Derived from this compound

The gem-dimethyl group at the C2 position of the cyclohexane ring in this compound significantly influences its reactivity and directs the formation of specific cyclic products. This substitution pattern is instrumental in the construction of both spirocyclic and fused ring systems, which are of considerable interest in medicinal chemistry and materials science.

The synthesis of spiro[5.5]undecane derivatives, for instance, can be envisioned starting from precursors structurally related to this compound. One-pot syntheses of substituted spiro[5.5]undecanes have been achieved through Michael reactions of dimedone (5,5-dimethylcyclohexane-1,3-dione) with various Michael acceptors, catalyzed by Lewis acids. banglajol.inforesearchgate.net This approach highlights the potential to construct the spirocyclic framework by leveraging the reactivity of the gem-disubstituted cyclohexane core.

While direct examples starting from this compound are not extensively documented, analogous transformations provide a basis for plausible synthetic routes. For instance, the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride, could facilitate intramolecular reactions to form fused ring systems.

Plausible Synthetic Strategies for Fused Ring Systems:

Starting Material DerivativeReaction TypePotential ProductKey Considerations
2,2-Dimethylcyclohexane-1-carbonyl chlorideIntramolecular Friedel-Crafts AcylationTetralone derivativeRequires an aromatic moiety tethered to the cyclohexane ring. The gem-dimethyl group may influence the regioselectivity of the cyclization. masterorganicchemistry.comsigmaaldrich.com
Unsaturated derivatives of this compoundIntramolecular Diels-Alder ReactionDecalin derivativesThe stereochemistry of the newly formed ring is dictated by the geometry of the dienophile and the diene. rsc.org

The stereoselective synthesis of trans-decalin-based spirocarbocycles has been achieved through the photocyclization of 1,2-diketones, demonstrating a pathway to complex fused systems from cyclohexane precursors. nih.gov

Investigation of Novel Reaction Mechanisms Involving the this compound Structure

The unique steric and electronic properties of the this compound scaffold can give rise to novel and unexpected reaction mechanisms. The presence of a quaternary carbon adjacent to the carboxyl group can influence the stability of intermediates and transition states, potentially leading to rearrangements and the formation of unconventional products.

One area of mechanistic interest involves carbocation rearrangements, such as the Wagner-Meerwein rearrangement. wikipedia.org In reactions that proceed through a carbocation intermediate, the migration of a methyl group or a hydride ion can occur to form a more stable carbocation, leading to a rearranged carbon skeleton. For example, the dehydration of isoborneol (B83184) to camphene (B42988) is a classic example of a Wagner-Meerwein rearrangement in a bicyclic system. wikipedia.org Such rearrangements are plausible in reactions involving derivatives of this compound, particularly under acidic conditions.

Potential Rearrangement Pathways:

Reaction ConditionIntermediateRearrangement TypePotential Outcome
Acid-catalyzed reactionSecondary or tertiary carbocation1,2-Hydride or 1,2-Alkyl ShiftFormation of a rearranged carbocation leading to a different ring system or substitution pattern. masterorganicchemistry.commasterorganicchemistry.com
Solvolysis of a sulfonate ester derivativeCarbocationWagner-Meerwein RearrangementRing expansion or contraction, or migration of a methyl group. wikipedia.org

Furthermore, transannular hydride shifts, which involve the transfer of a hydride ion across a ring system, could also play a role in the reactivity of bicyclic systems derived from this core structure. rsc.org The development of a Nazarov cyclization/Wagner-Meerwein rearrangement sequence for the stereoselective synthesis of spirocycles highlights the potential for tandem reactions that exploit these mechanistic pathways.

The investigation of these reaction mechanisms is crucial for understanding the fundamental reactivity of the this compound core and for designing synthetic strategies to access novel and complex molecular architectures.

Stereochemical Investigations of 2,2 Dimethylcyclohexane 1 Carboxylic Acid and Its Stereoisomers

Chiral Resolution Techniques for Enantiomeric Separation and Purification

Chiral resolution is the process of separating a racemic mixture, which contains equal amounts of two enantiomers, into its individual enantiomeric components. Since enantiomers possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents, their separation requires the introduction of another chiral entity to create a diastereomeric relationship. libretexts.org

Classical resolution via the formation of diastereomeric salts is a well-established and widely used technique for the separation of racemic carboxylic acids. libretexts.org This method involves reacting the racemic mixture of 2,2-dimethylcyclohexane-1-carboxylic acid with an enantiomerically pure chiral base. libretexts.org The resulting acid-base reaction produces a mixture of two diastereomeric salts.

(R)-acid + (S)-base → (R,S)-diastereomeric salt (S)-acid + (S)-base → (S,S)-diastereomeric salt

These diastereomeric salts have different physical properties, most notably different solubilities in a given solvent. libretexts.org This difference allows for their separation by fractional crystallization. One diastereomer will preferentially crystallize from the solution, leaving the other dissolved in the mother liquor. After separation by filtration, the individual diastereomeric salts are treated with a strong acid (e.g., HCl) to break the ionic bond and regenerate the enantiomerically pure carboxylic acid and the chiral resolving agent. libretexts.org The success of this method depends heavily on the choice of the resolving agent and the crystallization solvent. A variety of chiral amines are commonly employed for this purpose.

Table 1: Common Chiral Resolving Agents for Carboxylic Acids

Resolving Agent Type
(R)- or (S)-1-Phenylethanamine Synthetic Amine
Brucine Alkaloid
Strychnine Alkaloid
Quinine Alkaloid
Quinidine Alkaloid

Chromatographic techniques offer a powerful and often more rapid alternative to classical resolution for separating enantiomers. These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer of the analyte.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a premier analytical and preparative technique for enantioseparation. A racemic sample of this compound is passed through a column packed with a CSP. The transient diastereomeric complexes formed between the enantiomers and the CSP have different stabilities, leading to different retention times and, consequently, their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates (e.g., Chiralcel® OD, Chiralpak® AD), are particularly effective for resolving a wide range of racemic compounds, including carboxylic acids. researchgate.netresearchgate.net The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol) with a small amount of an acidic modifier (like trifluoroacetic acid), is critical for achieving optimal separation. chiraltech.com

Chiral Gas Chromatography (GC): For volatile compounds, or those that can be made volatile through derivatization, chiral GC is an effective separation method. This compound would typically be converted into a more volatile ester derivative (e.g., a methyl or ethyl ester) prior to analysis. The separation is then performed on a capillary column coated with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. researchgate.netuni-muenchen.de The differential interaction of the enantiomeric esters with the chiral cyclodextrin cavities results in their separation. researchgate.net

Diastereomeric Analysis and Separation Methodologies for Complex Mixtures

In many synthetic routes, this compound may be used as a building block, leading to the formation of more complex molecules containing multiple stereocenters. The products of such reactions are often mixtures of diastereomers. Unlike enantiomers, diastereomers have different physical and chemical properties, which allows for their separation using standard laboratory techniques.

A common strategy involves the covalent derivatization of the carboxylic acid with an enantiomerically pure chiral auxiliary, such as a chiral alcohol or amine, to form diastereomeric esters or amides. tcichemicals.com For example, reacting racemic this compound with (R)-2-butanol would yield two diastereomeric esters: ((1R)-2,2-dimethylcyclohexane-1-carbonyl)-(R)-2-butanoate and ((1S)-2,2-dimethylcyclohexane-1-carbonyl)-(R)-2-butanoate.

These diastereomeric esters can be separated using standard achiral chromatographic methods, such as column chromatography on silica (B1680970) gel or standard HPLC, due to their different polarities and affinities for the stationary phase. nih.gov After separation, the chiral auxiliary can be cleaved (e.g., by hydrolysis of the ester bond) to yield the individual, enantiomerically enriched 2,2-dimethylcyclohexane-1-carboxylic acids. This approach is not only a separation method but also an analytical tool, as the separated diastereomers can be quantified (e.g., by ¹H NMR or HPLC) to determine the diastereomeric ratio (d.r.) of a reaction. nih.gov

Determination of Absolute Configuration via Advanced Spectroscopic and Diffraction Methods

Once the enantiomers of this compound have been separated, determining the absolute configuration (i.e., assigning the R or S descriptor) of each is essential.

X-ray Crystallography: The most definitive method for determining absolute configuration is single-crystal X-ray diffraction. tcichemicals.com This technique requires the formation of a high-quality crystal containing the chiral molecule. For a carboxylic acid, this is typically achieved by forming a salt with a chiral amine (as in classical resolution) or a heavy atom derivative. If the crystal structure can be solved with sufficient quality, the anomalous dispersion effect can be used to unambiguously determine the absolute spatial arrangement of the atoms, thereby establishing the R/S configuration. nih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assign absolute configuration, typically by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). For this compound, it could be converted into diastereomeric esters or amides using a CDA with a known absolute configuration, such as Mosher's acid or (R)- and (S)-α-methylbenzylamine. The resulting diastereomers will exhibit distinct chemical shifts in their ¹H or ¹³C NMR spectra due to the different spatial environments of the nuclei in each diastereomer. By analyzing these chemical shift differences (Δδ values) and applying established empirical models for the CDA, the absolute configuration of the original acid can be deduced. researchgate.net

Conformational Analysis of the 2,2-Dimethylcyclohexane Ring System and its Energetics

The this compound molecule is not static; its cyclohexane (B81311) ring exists predominantly in rapidly interconverting chair conformations. The presence of substituents on the ring significantly influences the stability of these conformations.

The cyclohexane ring in this molecule has three substituents: a carboxylic acid group at C1, and two methyl groups at C2. The gem-dimethyl group at the C2 position means that in any chair conformation, one methyl group must occupy an axial position while the other is equatorial. The key conformational equilibrium, therefore, involves the ring flip that interconverts the position of the carboxylic acid group at C1 between axial and equatorial.

Conformer A: Carboxylic acid group is in the equatorial position.

Conformer B: Carboxylic acid group is in the axial position.

The relative stability of these two conformers is determined by the steric strain associated with axial substituents, primarily from 1,3-diaxial interactions. These are repulsive steric interactions between an axial substituent and the axial hydrogens on the same side of the ring. The energetic "cost" of placing a substituent in an axial position is known as its A-value. pearson.com

In this system:

In both conformers, there is always one axial methyl group at C2 interacting with the axial hydrogen at C4 and the axial hydrogen at C6.

In Conformer B, the axial carboxylic acid group at C1 introduces additional 1,3-diaxial interactions with the axial hydrogens at C3 and C5.

By using standard A-values (the energy difference between the axial and equatorial conformer for a monosubstituted cyclohexane), we can estimate the energy difference between the two chair forms.

Table 2: Estimated Conformational Energies

Conformer Axial Substituent(s) Key 1,3-Diaxial Interactions Relative Strain Energy (kJ/mol)
A (COOH equatorial) C2-Methyl (C2-Me) ↔ (C4-H), (C2-Me) ↔ (C6-H) ~7.6 (from axial Me)

| B (COOH axial) | C1-COOH, C2-Methyl | (C2-Me) ↔ (C4-H), (C2-Me) ↔ (C6-H) and (C1-COOH) ↔ (C3-H), (C1-COOH) ↔ (C5-H) | ~7.6 (from axial Me) + ~5.9 (from axial COOH) = ~13.5 |

Note: A-values are approximate and can be influenced by other substituents. A-value for -CH₃ is ~7.6 kJ/mol and for -COOH is ~5.9 kJ/mol. libretexts.org

Based on this analysis, Conformer A, with the carboxylic acid group in the more spacious equatorial position, is significantly more stable than Conformer B by approximately 5.9 kJ/mol. Therefore, at equilibrium, the molecule will overwhelmingly exist in the conformation where the carboxyl group is equatorial.

Computational Chemistry and Molecular Modeling Studies of 2,2 Dimethylcyclohexane 1 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 2,2-Dimethylcyclohexane-1-carboxylic acid. These calculations solve approximations of the Schrödinger equation to determine the molecule's ground-state electronic structure and energy.

The distribution of electrons within the molecule is visualized through its molecular orbitals. For carboxylic acids, the Highest Occupied Molecular Orbital (HOMO) is typically localized around the oxygen atoms of the carboxyl group, which are rich in electrons and act as electron-donating centers. quora.com Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is often centered on the carbonyl carbon and the hydroxyl proton, representing the sites most susceptible to nucleophilic attack. quora.com The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity.

From the electronic structure, various reactivity descriptors can be calculated. These parameters quantify the molecule's behavior in chemical reactions. For instance, ionization potential and electron affinity relate to the energies of the HOMO and LUMO, respectively. Chemical hardness, softness, and electronegativity provide further insights into the molecule's resistance to deformation of its electron cloud and its tendency to attract electrons. mongoliajol.info Such calculations can predict the most likely sites for electrophilic and nucleophilic attacks, guiding the synthesis of new derivatives.

Table 1: Calculated Reactivity Descriptors for this compound (Hypothetical Data)

DescriptorValue (Arbitrary Units)Significance
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; relates to ionization potential.
LUMO Energy+1.8 eVEnergy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO Gap8.3 eVIndicator of chemical reactivity and stability.
Ionization Potential6.5 eVEnergy required to remove an electron.
Electron Affinity-1.8 eVEnergy released when an electron is added.
Electronegativity (χ)2.35Tendency to attract electrons.
Chemical Hardness (η)4.15Resistance to change in electron distribution.

Conformational Analysis via Molecular Dynamics Simulations and Potential Energy Surface Exploration

The three-dimensional structure of this compound is not static; it exists as an equilibrium of different spatial arrangements, or conformations. The cyclohexane (B81311) ring predominantly adopts a chair conformation, which is nearly free of angle strain. unicamp.br The substituents—two methyl groups at the C2 position and a carboxylic acid group at the C1 position—can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

For 2,2-dimethylcyclohexane, one methyl group is necessarily axial and the other equatorial in the chair form. The critical conformational question for this compound revolves around the orientation of the larger carboxylic acid group at C1. There are two primary chair conformers: one with the carboxylic acid group in the equatorial position and one with it in the axial position. The conformer with the bulky carboxylic acid group in the more spacious equatorial position is expected to be significantly more stable, as this minimizes steric hindrance known as 1,3-diaxial interactions. libretexts.orglibretexts.org

Molecular Dynamics (MD) simulations are employed to explore the conformational landscape of the molecule over time. mdpi.com By simulating the motion of every atom based on a given force field, MD can map the potential energy surface, identifying stable low-energy conformations and the energy barriers between them. researchgate.netmdpi.com These simulations can be performed in a vacuum or in a solvent to understand how the environment influences conformational preference.

Table 2: Relative Energies of this compound Conformers (Hypothetical Data)

ConformerCarboxylic Acid PositionRelative Energy (kcal/mol)Population at 298 K (%)
1Equatorial0.00~98%
2Axial2.50~2%
3Skew-Boat5.80<0.1%

In Silico Prediction of Reaction Pathways, Transition States, and Mechanistic Insights

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface that connects reactants to products, researchers can identify the most favorable reaction pathways.

This process involves locating and characterizing the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. Quantum chemical methods can be used to calculate the geometries and energies of reactants, products, and transition states with high accuracy.

For the carboxylic acid moiety, typical reactions that can be studied in silico include esterification, amide bond formation, and decarboxylation. Computational analysis can reveal detailed mechanistic insights, such as the specific bond-making and bond-breaking events that occur during the reaction, and how the stereochemistry of the cyclohexane ring influences reactivity. These theoretical predictions can help optimize experimental reaction conditions or even predict novel, previously unconsidered reaction pathways.

Molecular Docking and Pharmacophore Modeling for Derivative Design

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). laurinpublishers.com This method is central to structure-based drug design. For derivatives of this compound, docking studies can identify potential biological targets and elucidate binding modes. Given its structure, plausible targets could include enzymes like cyclooxygenases (COX), which are often inhibited by carboxylic acid-containing molecules. researchgate.netmdpi.com

In a typical docking simulation, the this compound molecule would be placed into the active site of a target protein. The algorithm then samples numerous positions and orientations, scoring them based on binding affinity. mdpi.com A successful docking pose would show favorable interactions, such as hydrogen bonds between the carboxylic acid group and polar residues in the active site, and hydrophobic interactions between the dimethylcyclohexane ring and nonpolar residues.

Pharmacophore modeling complements docking by identifying the essential three-dimensional arrangement of chemical features necessary for biological activity. dovepress.comnih.gov A pharmacophore model for this compound might include a hydrogen bond donor, a hydrogen bond acceptor (from the carboxyl group), and a hydrophobic feature (from the aliphatic ring). This model can then be used to screen large virtual libraries for other molecules that match these features, or to guide the design of new derivatives with enhanced potency and selectivity. dovepress.com

Table 3: Hypothetical Molecular Docking Results against COX-2

LigandBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
This compound-7.2Arg120, Tyr355Hydrogen Bond, Ionic
Val523, Leu352Hydrophobic

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov Should a series of analogs of this compound be synthesized and tested for a specific biological effect (e.g., enzyme inhibition), a QSAR model could be developed.

The first step in QSAR is to calculate a set of molecular descriptors for each analog. These descriptors are numerical values that encode different aspects of the molecule's physicochemical properties, such as size, shape, lipophilicity (e.g., LogP), and electronic properties (e.g., dipole moment, partial charges). physchemres.org

Next, statistical methods are used to build a mathematical model that correlates these descriptors with the observed biological activity (e.g., pIC50). physchemres.org The resulting QSAR equation can be used to predict the activity of new, yet-to-be-synthesized analogs. This predictive power allows chemists to prioritize the synthesis of compounds that are most likely to be active, thereby saving significant time and resources in the drug discovery process. nih.gov

Table 4: Relevant Molecular Descriptors for QSAR Modeling

DescriptorDescriptionPotential Influence on Activity
LogPOctanol-water partition coefficientRelates to membrane permeability and hydrophobic interactions.
Molecular WeightMass of the moleculeInfluences size, fit in binding pocket, and diffusion.
Polar Surface Area (PSA)Surface sum over all polar atomsAffects solubility and ability to cross biological membranes.
Dipole MomentMeasure of net molecular polarityGoverns long-range electrostatic interactions with a target.
Number of H-bond Donors/AcceptorsCount of functional groups capable of H-bondingCrucial for specific interactions with biological targets.

Advanced Applications and Structural Utility in Organic Synthesis and Molecular Design

2,2-Dimethylcyclohexane-1-carboxylic Acid as a Versatile Chiral Building Block in Asymmetric Synthesis

Chiral carboxylic acids are fundamental components in asymmetric synthesis, often serving as resolving agents or chiral synthons. This compound possesses a stereocenter at the C1 position, making it a chiral molecule. In principle, its enantiomerically pure forms could be valuable as chiral building blocks.

The primary challenge lies in obtaining the compound in an enantiomerically pure state. This is typically achieved through chiral resolution, where the racemic carboxylic acid is reacted with a chiral amine to form diastereomeric salts that can be separated by crystallization. Another method involves esterification with a chiral alcohol, such as L-menthol, to create diastereomeric esters that can be separated chromatographically. beilstein-journals.org Although specific protocols for this compound are not prominent, these general strategies are widely applied to other chiral acids. beilstein-journals.orgresearchgate.net

Once resolved, the enantiopure acid could be used as a chiral auxiliary. The bulky 2,2-dimethylcyclohexyl group could impart significant steric bias, influencing the stereochemical outcome of reactions at a prochiral center elsewhere in a molecule to which it is temporarily attached.

Potential applications as a chiral building block:

Asymmetric Alkylations: The enantiopure acid could be converted to an ester enolate, with the bulky cyclohexane (B81311) group directing the approach of an electrophile.

Asymmetric Diels-Alder Reactions: Acrylate esters derived from the resolved acid could act as chiral dienophiles.

Synthesis of Chiral Amines and Alcohols: The carboxylic acid can be transformed into other functional groups (amides, ketones) that can then undergo stereoselective reductions or additions.

Integration into Complex Molecular Architectures, including Macrocycles and Polycyclic Systems

The rigid and sterically defined 2,2-dimethylcyclohexane unit is a desirable feature for incorporation into complex molecular architectures. The gem-dimethyl group at the C2 position locks the conformation of the cyclohexane ring, reducing its flexibility. This pre-organization can be advantageous in the synthesis of macrocycles and polycyclic systems, where conformational control is crucial for achieving high yields in cyclization steps and for defining the final three-dimensional shape of the molecule.

While no specific examples of macrocycles or polycyclic structures explicitly containing the this compound unit were identified in the surveyed literature, its bifunctional nature (a carboxylic acid for coupling and a cyclohexane ring as a scaffold) makes it a plausible candidate for such syntheses. For instance, it could serve as a "cornerstone" piece in the assembly of a larger ring, with the carboxylic acid group providing a point for chain extension and eventual ring closure.

Design and Synthesis of this compound Derived Ligands for Catalysis

The development of novel ligands is a cornerstone of transition metal catalysis. Chiral carboxylic acids and their derivatives are often used to create ligands for asymmetric catalysis. The this compound could be a precursor for several classes of ligands.

By transforming the carboxylic acid into an amide and then into an amine, or by converting it into an alcohol, it is possible to introduce coordinating groups such as phosphines or oxazolines. The resulting ligands would feature a bulky, chiral cyclohexane backbone, which could create a well-defined chiral pocket around a metal center, thereby inducing enantioselectivity in catalytic transformations. For instance, condensation of a derived amino alcohol with a cyanophosphine could yield a P,N-ligand of the PHOX (phosphinooxazoline) family, known for their effectiveness in various asymmetric reactions.

Role as a Privileged Scaffold in the Design and Synthesis of Novel Chemical Entities

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. The cyclohexane ring is a common motif in medicinal chemistry, valued for its ability to project substituents into three-dimensional space and to serve as a non-aromatic, lipophilic spacer. The cyclohexane carboxylic acid head group has been identified as a key component in the development of potent inhibitors for targets such as Diacylglycerol acyltransferase 1 (DGAT1). nih.gov

The 2,2-dimethylcyclohexane moiety, in particular, has been incorporated into potent and selective agonists of the melanocortin subtype-4 receptor, indicating its utility in constructing biologically active molecules. nih.gov The gem-dimethyl substitution pattern can enhance metabolic stability by blocking sites of potential oxidation and can also serve to orient other parts of the molecule in a specific conformation for optimal receptor binding.

Precursors in Complex Organic Syntheses

As a functionalized carbocycle, this compound can serve as a starting material for more elaborate molecules. The carboxylic acid provides a reactive handle for a wide range of transformations, including:

Curtius, Hofmann, or Schmidt rearrangements to produce the corresponding aminocyclohexane.

Reduction to form the corresponding alcohol or hydrocarbon.

Conversion to an acid chloride , which can participate in Friedel-Crafts acylations or couplings with organometallic reagents.

These transformations allow the 2,2-dimethylcyclohexane core to be integrated into larger, more complex target structures, leveraging its conformational rigidity and substitution pattern.

Scaffolds for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening. mdpi.com The 2,2-dimethylcyclohexane scaffold is well-suited for DOS due to its rigid, three-dimensional structure. Starting with the carboxylic acid, one could envision a synthetic pathway that branches out to create a variety of molecular skeletons.

For example, the carboxylic acid could be coupled with a range of amino acids, and the resulting amides could be subjected to different cyclization conditions to generate a library of fused heterocyclic systems. The rigidity of the cyclohexane backbone would ensure that the appended diversity elements are displayed in well-defined spatial orientations, increasing the likelihood of specific interactions with biological targets.

Compound Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₁₆O₂
Molecular Weight 156.22 g/mol
CAS Number 62581-18-4
Appearance Powder
SMILES CC1(CCCCC1C(=O)O)C
InChI Key JMJZUGIZIHRTFB-UHFFFAOYSA-N

Data sourced from PubChem CID 20210196. nih.gov

Modern Analytical Techniques for Characterization and Purity Assessment in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2,2-Dimethylcyclohexane-1-carboxylic acid. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In the ¹H NMR spectrum, the acidic proton of the carboxyl group is highly characteristic, typically appearing as a broad singlet in the downfield region of 10-12 ppm. libretexts.org The chemical shift of this proton is sensitive to concentration and the solvent used due to variations in hydrogen bonding. The proton on the carbon adjacent to the carboxyl group (C1) would be expected to resonate around 2.0-3.0 ppm. The protons of the cyclohexane (B81311) ring would appear as a series of complex multiplets in the aliphatic region, typically between 1.0 and 2.0 ppm. The two methyl groups at the C2 position are chemically equivalent and would present as a sharp singlet further upfield.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is a key indicator, resonating in the deshielded region of 165-185 δ. libretexts.orgopenstax.org Saturated aliphatic acids like this one are expected toward the downfield end of this range. openstax.org The quaternary carbon (C2) bearing the two methyl groups would also be identifiable. The remaining carbons of the cyclohexane ring and the two equivalent methyl groups would appear in the upfield aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Precise values may vary based on solvent and experimental conditions.)

¹H NMR
Protons Predicted Chemical Shift (ppm) Multiplicity
-COOH 10.0 - 12.0 broad singlet
H-1 ~2.2 - 2.5 multiplet
Cyclohexane -CH₂- ~1.2 - 1.9 multiplets

¹³C NMR

Carbon Atom Predicted Chemical Shift (ppm)
-COOH 175 - 185
C-1 ~45 - 55
C-2 ~30 - 40
Cyclohexane -CH₂- ~20 - 40

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. It provides a highly accurate mass measurement, allowing for the determination of the molecular formula, C₉H₁₆O₂. The calculated monoisotopic mass is 156.11503 Da. nih.gov

Electron ionization (EI) mass spectrometry would reveal the compound's fragmentation pattern, which provides structural information. The molecular ion peak (M⁺) at m/z 156 would be observed. chemguide.co.uk Carboxylic acids typically undergo characteristic fragmentation. libretexts.org Prominent fragments for this compound would likely include:

Loss of the carboxyl group (-COOH): A peak at m/z 111 (M-45) corresponding to the 2,2-dimethylcyclohexyl cation. libretexts.org

Loss of a hydroxyl radical (-OH): A peak at m/z 139 (M-17). libretexts.org

Alpha-cleavage: Cleavage of the bond between C1 and C2, leading to various fragments.

McLafferty Rearrangement: While more common in longer-chain acids, this rearrangement is a possibility if the ring structure allows for the necessary hydrogen transfer. youtube.com

Table 2: Predicted HRMS Adducts and Fragments for this compound

Ion/Fragment Formula Predicted m/z
[M]⁺ C₉H₁₆O₂ 156.11449
[M+H]⁺ C₉H₁₇O₂ 157.12232
[M+Na]⁺ C₉H₁₆NaO₂ 179.10426
[M-H]⁻ C₉H₁₅O₂ 155.10776
[M-OH]⁺ C₉H₁₅O 139.11230

Data for adducts sourced from PubChem. uni.lu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is distinguished by two prominent features. openstax.org

O-H Stretch: A very broad and strong absorption band is observed from 2500 to 3300 cm⁻¹, resulting from the stretching of the hydroxyl proton in the hydrogen-bonded dimer that carboxylic acids typically form in condensed phases. openstax.orgechemi.com

C=O Stretch: A sharp, intense absorption appears between 1710 and 1760 cm⁻¹. openstax.org For dimeric, saturated aliphatic acids, this peak is usually found around 1710 cm⁻¹. openstax.org Other notable peaks include the C-O stretching vibration around 1210-1320 cm⁻¹ and C-H stretching from the aliphatic ring and methyl groups just below 3000 cm⁻¹. openstax.org

Raman Spectroscopy: Raman spectroscopy provides complementary data. While the O-H stretch is typically weak in Raman, the C=O stretch gives a strong band in a similar region to the IR absorption. The symmetric vibrations of the C-C bonds of the cyclohexane ring and methyl groups, which may be weak in the IR spectrum, are often more prominent in the Raman spectrum, providing a more detailed fingerprint of the carbon skeleton. rsc.org

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Type Technique Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch IR 2500 - 3300 Strong, Broad
C-H (sp³) Stretch IR 2850 - 2960 Medium-Strong
C=O Stretch IR, Raman 1700 - 1725 Very Strong (IR), Strong (Raman)

Advanced Chromatographic Methods (HPLC, GC) for Purity, Isomeric Purity, and Quantitative Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from isomers or related impurities.

Gas Chromatography (GC): Direct analysis of carboxylic acids by GC can be challenging due to their high polarity and low volatility, which can lead to poor peak shape and thermal degradation. colostate.edu To overcome this, derivatization is commonly employed. The carboxylic acid is converted into a more volatile and less polar ester, such as a methyl ester (using reagents like diazomethane or BF₃/methanol) or a silyl ester (using reagents like BSTFA). colostate.edulmaleidykla.lt Following derivatization, the resulting compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of the parent compound and any impurities. silae.it

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of the underivatized acid. Reversed-phase HPLC is the most common mode, using a C18 or C8 column. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol (B129727). To ensure the carboxylic acid is in its protonated, less polar form and to achieve good peak shape, the mobile phase is usually acidified with a small amount of an acid such as formic acid, acetic acid, or phosphoric acid. Detection is commonly achieved using a UV detector at a low wavelength (~210 nm) or with a more universal detector like an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). HPLC is particularly useful for determining isomeric purity, separating cis- and trans-isomers if they exist.

X-ray Crystallography for Definitive Solid-State Structure Determination

Should this compound be a crystalline solid at room temperature, single-crystal X-ray crystallography can provide the definitive, three-dimensional structure of the molecule in the solid state. This technique yields precise data on bond lengths, bond angles, and torsional angles.

A key structural feature that would be elucidated is the nature of the intermolecular interactions. Carboxylic acids frequently form centrosymmetric dimers in the crystal lattice through strong hydrogen bonds between the carboxyl groups of two adjacent molecules. researchgate.net X-ray crystallography would confirm the existence of this supramolecular structure. Furthermore, it would reveal the specific conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) and the relative stereochemistry of the substituents, providing an unambiguous structural assignment. researchgate.net

Emerging Research Directions and Future Perspectives for 2,2 Dimethylcyclohexane 1 Carboxylic Acid

Development of Next-Generation Synthetic Technologies

The synthesis of sterically hindered carboxylic acids such as 2,2-dimethylcyclohexane-1-carboxylic acid can be challenging using traditional batch methods, often leading to low yields and purification difficulties. The future of its synthesis lies in the adoption of next-generation technologies that offer enhanced control, efficiency, and scalability.

One of the most promising approaches is the implementation of continuous flow chemistry . Flow reactors provide superior heat and mass transfer, enabling precise control over reaction parameters such as temperature, pressure, and residence time. This level of control is particularly advantageous for managing exothermic reactions or for handling reactive intermediates that may be unstable in batch processes. For the synthesis of sterically hindered carboxylic acids, flow chemistry can facilitate reactions that are otherwise difficult to perform, such as certain carboxylation reactions using gaseous reagents like carbon dioxide. The use of tube-in-tube gas permeable membrane reactors in a flow setup has demonstrated efficient carboxylation of Grignard reagents, a method that could be adapted for the synthesis of this compound, offering high yields and purity.

Furthermore, the development of novel catalytic systems is a key area of future synthetic research. This includes the design of catalysts that can efficiently mediate the formation of the 2,2-disubstituted cyclohexane (B81311) ring system or facilitate the direct carboxylation of a pre-existing gem-dimethylcyclohexane scaffold. Research into catalytic hydrogenation of substituted benzoic acids is an established route to cyclohexane carboxylic acids, and advancements in catalyst design, potentially guided by machine learning, could lead to more efficient and selective production of the target molecule.

Synthetic TechnologyPotential Advantages for this compound Synthesis
Continuous Flow Chemistry Enhanced safety, improved reaction control, scalability, and higher yields for sterically hindered molecules.
Novel Catalytic Systems Increased efficiency, higher selectivity, and potential for asymmetric synthesis of chiral analogues.
Machine Learning-Guided Catalyst Design Accelerated discovery of optimal catalysts for specific transformations, reducing experimental effort.

Expanding the Scope of Chemical Transformations and Reactivity

The unique structural features of this compound, namely the sterically encumbered carboxylic acid group, present both challenges and opportunities for chemical transformations. Future research will focus on overcoming the steric hindrance to expand the repertoire of reactions this molecule can undergo.

The conversion of the carboxylic acid to more reactive derivatives, such as acyl chlorides or anhydrides , is a crucial step for many subsequent transformations. However, the steric bulk of the gem-dimethyl group can impede these reactions. The development of more potent activating agents or novel reaction conditions will be essential. For instance, the use of acyl fluorides as reactive intermediates has proven effective for amide bond formation with sterically hindered substrates.

Beyond standard transformations, there is potential to explore novel reactivity patterns. For example, palladium-catalyzed C-H activation has been used to convert gem-dimethyl groups into cyclopropanes in other systems, suggesting that the methyl groups in this compound could be functionalized in novel ways. Additionally, tandem reactions that involve dehydrogenation, olefination, and decarboxylation have been demonstrated for other cycloalkyl carboxylic acids, opening up possibilities for converting the 2,2-dimethylcyclohexane scaffold into aromatic structures with unique substitution patterns.

Transformation TypeResearch FocusPotential Products
Amide Bond Formation Overcoming steric hindrance using advanced coupling reagents.Sterically encumbered amides with potential biological activity.
C-H Activation Functionalization of the gem-dimethyl groups.Novel cyclopropane derivatives or other functionalized cyclohexanes.
Tandem Reactions Dehydrogenation-olefination-decarboxylation sequences.Substituted aromatic compounds.

Advanced Applications in Supramolecular Chemistry and Materials Science

The rigid cyclohexane framework and the hydrogen-bonding capability of the carboxylic acid group make this compound a promising building block for supramolecular chemistry and materials science.

In supramolecular chemistry , carboxylic acids are well-known for their ability to form robust hydrogen-bonded dimers and higher-order assemblies. The bulky gem-dimethyl group in this compound can influence the packing and dimensionality of these assemblies, potentially leading to the formation of novel supramolecular structures such as chains, sheets, or even porous networks. The exploration of co-crystallization with other molecules could lead to the design of functional materials with tailored properties.

In the realm of materials science , cyclohexane derivatives have been investigated for their potential use in liquid crystals. The rigid core of the cyclohexane ring can contribute to the formation of mesophases. While the specific liquid crystalline properties of this compound derivatives have not been extensively studied, the introduction of the gem-dimethyl group could influence the packing and transition temperatures of such materials. Future research could involve the synthesis of ester derivatives of this compound with various aromatic moieties to investigate their liquid crystalline behavior.

Interdisciplinary Research Integrating the this compound Scaffold

The unique structural motif of this compound makes it a valuable scaffold for interdisciplinary research, particularly in the field of medicinal chemistry and drug discovery.

The gem-dimethyl group is a recognized feature in many natural products and clinically useful drugs. Its incorporation can lead to improved metabolic stability, increased potency, and enhanced selectivity by influencing the molecule's conformation and interaction with biological targets. The 2,2-dimethylcyclohexane scaffold can be used to design and synthesize novel analogues of existing drugs or to develop new chemical entities targeting a variety of diseases. For example, cyclohexane carboxylic acid derivatives have been explored as inhibitors of enzymes such as diacylglycerol acyltransferase 1 (DGAT1), which is a target for the treatment of obesity. nih.govsemanticscholar.org The introduction of the gem-dimethyl group could lead to analogues with improved pharmacological profiles.

Furthermore, the cyclohexane ring serves as a rigid scaffold that can be used to orient functional groups in a specific spatial arrangement, which is crucial for molecular recognition at biological targets. This makes the this compound scaffold a valuable starting point for the design of probes to study biological processes or as lead compounds in drug discovery programs. The diverse biological properties of cyclohexane derivatives, including antimicrobial and anticancer activities, suggest that derivatives of this compound could also exhibit interesting biological effects.

Predictive Modeling and Machine Learning Applications in this compound Research

The application of computational tools, including predictive modeling and machine learning, is set to revolutionize the study of molecules like this compound. These in silico methods can accelerate research by predicting properties, guiding experimental design, and providing insights into molecular behavior.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of derivatives of this compound. By correlating structural features with observed activities, QSAR can guide the design of more potent and selective compounds, reducing the need for extensive and costly synthesis and testing. nih.gov Studies on other cyclohexane derivatives have successfully used QSAR to identify key structural features for activity against various biological targets. nih.gov

Machine learning algorithms are increasingly being used to predict a wide range of molecular properties, from basic physicochemical characteristics to complex toxicological profiles. unisza.edu.myresearchgate.net For this compound, machine learning models could be trained to predict properties such as pKa, solubility, and metabolic stability. unisza.edu.myresearchgate.net This would allow for the rapid screening of virtual libraries of derivatives to identify candidates with desirable properties. Furthermore, machine learning is being applied to catalyst design, which could aid in the development of more efficient synthetic routes to this molecule.

Computational chemistry methods, such as Density Functional Theory (DFT), can be used to study the conformational preferences and electronic properties of this compound and its derivatives. nih.govsapub.orgsapub.org Understanding the molecule's three-dimensional structure and how it is influenced by the gem-dimethyl group is crucial for designing molecules with specific functions, particularly in the context of supramolecular chemistry and drug design. nih.govsapub.orgsapub.org

Computational ApproachApplication in this compound Research
QSAR Modeling Prediction of biological activities of derivatives for drug discovery.
Machine Learning Prediction of physicochemical properties, toxicity, and catalyst design.
Computational Chemistry (DFT) Elucidation of conformational preferences and electronic structure.

Q & A

Q. What are the primary challenges in synthesizing 2,2-dimethylcyclohexane-1-carboxylic acid, and how can steric effects be mitigated?

Methodological Answer: The synthesis of this compound is complicated by steric hindrance from the geminal dimethyl groups, which can obstruct functionalization at the cyclohexane ring. Strategies include:

  • Catalytic hydrogenation : Using Pd/C or Raney Ni to reduce pre-functionalized intermediates (e.g., cyclohexene derivatives) under controlled pressure .
  • Steric shielding : Employing bulky protecting groups for the carboxylic acid moiety during ring substitution steps to direct reactivity .
  • Kinetic vs. thermodynamic control : Optimizing reaction conditions (temperature, solvent) to favor the desired conformation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Mass spectrometry (MS) : High-resolution MS (e.g., Orbitrap Elite) provides accurate molecular weight and fragmentation patterns. Use ESI ionization for polar derivatives .
  • NMR spectroscopy : ¹H and ¹³C NMR with deuterated solvents (e.g., DMSO-d₆) to resolve overlapping signals caused by methyl group equivalence .
  • HPLC : Reverse-phase chromatography (C18 column) with UV detection at 210–220 nm for purity assessment .

Q. How should researchers handle safety and stability concerns during experimental work?

Methodological Answer:

  • Storage : Keep the compound in a dry, ventilated environment at 2–8°C to prevent hydrolysis of the carboxylic acid group .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid skin/eye contact or inhalation .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and elevated temperatures to prevent decomposition .

Advanced Research Questions

Q. How do computational methods (DFT, MD) resolve contradictions in conformational analysis data?

Methodological Answer: Discrepancies in experimental conformational data (e.g., chair vs. twist-boat ring conformations) can arise from solvent effects or crystallographic packing. To address this:

  • DFT calculations : Optimize geometries at the B3LYP/6-31G** level to compare relative energies of conformers in gas vs. solvent phases .
  • Molecular dynamics (MD) : Simulate solvated systems (e.g., in water or DMSO) to assess dynamic conformational preferences over time .
  • X-ray crystallography : Compare experimental crystal structures with computed conformers to identify packing-induced distortions .

Q. What strategies optimize enantioselective synthesis of derivatives for pharmacological studies?

Methodological Answer:

  • Chiral catalysts : Use (R)- or (S)-BINOL-based catalysts for asymmetric Diels-Alder reactions to introduce stereocenters .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) can hydrolyze racemic esters to isolate enantiomerically pure acids .
  • Dynamic kinetic resolution (DKR) : Combine transition-metal catalysts (e.g., Ru) with enzymes for simultaneous racemization and separation .

Q. How can researchers address discrepancies in reported bioactivity data across studies?

Methodological Answer: Contradictory bioactivity results (e.g., varying IC₅₀ values) may stem from assay conditions or impurities. Mitigation steps include:

  • Standardized protocols : Adopt OECD guidelines for cytotoxicity assays to ensure consistency in pH, temperature, and cell lines .
  • Impurity profiling : Use LC-MS to identify and quantify byproducts (e.g., decarboxylated derivatives) that may interfere with bioassays .
  • Dose-response validation : Replicate studies across multiple labs using identical compound batches and statistical methods .

Q. What advanced techniques are used to study environmental fate and degradation pathways?

Methodological Answer:

  • Isotopic labeling : Synthesize ¹³C-labeled analogs to track biodegradation products via NMR or LC-MS .
  • QSAR modeling : Predict biodegradation half-lives using quantitative structure-activity relationship models based on logP and Hammett constants .
  • Microcosm studies : Simulate soil/water systems to measure hydrolysis rates under varying pH and microbial activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.